4-Chloro-2-méthyl-6-(pyridin-3-yl)pyrimidine

Vue d'ensemble

Description

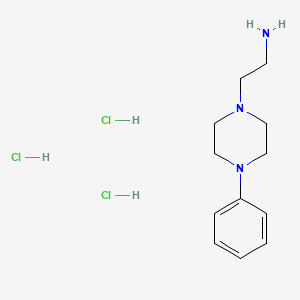

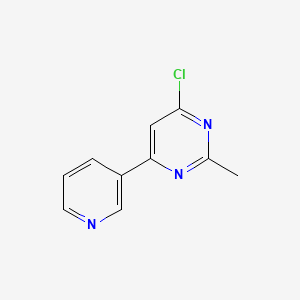

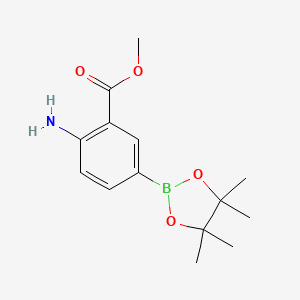

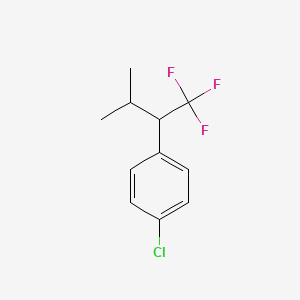

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 83551-42-2 . It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is 1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 .Chemical Reactions Analysis

Pyrimidine compounds, including “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, have been known to undergo various chemical reactions . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a powder with a melting point of 73-74 degrees Celsius .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du « 4-Chloro-2-méthyl-6-(pyridin-3-yl)pyrimidine », organisée en domaines distincts :

Intermédiaires pharmaceutiques

Ce composé sert d’intermédiaire important dans les produits pharmaceutiques, en particulier dans la synthèse de médicaments comme la Tofacitinib. La Tofacitinib est utilisée pour traiter des affections telles que la polyarthrite rhumatoïde modérée à sévère chez les adultes qui ont présenté une réponse inadéquate ou une intolérance au méthotrexate .

Agents antimicrobiens

Agents antitumoraux

Le composé a des applications dans la création d’agents antitumoraux. Ses caractéristiques structurelles lui permettent d’être utilisé dans la synthèse de composés qui peuvent inhiber la croissance et la prolifération des cellules cancéreuses .

Agents anti-inflammatoires

Il est également impliqué dans la synthèse d’agents anti-inflammatoires. Par exemple, des dérivés de ce composé ont été reconnus comme des inhibiteurs de NF-κB et d’AP-1, qui jouent un rôle dans le processus inflammatoire .

Activités neuroprotectrices

Certains dérivés du “this compound” ont montré des activités neuroprotectrices significatives, ce qui pourrait être bénéfique dans le traitement des troubles neurologiques .

Développement de médicaments

Synthèse de colorants fluorescents

Il a été utilisé dans la synthèse de colorants fluorescents, qui sont des outils importants dans la recherche biologique pour les dosages de protéines et d’autres applications .

Inhibiteurs de processus biologiques

Le composé a été utilisé pour développer des inhibiteurs qui peuvent moduler des processus biologiques tels que ceux impliquant des enzymes et des récepteurs, qui sont essentiels à diverses fonctions physiologiques .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

While specific future directions for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . More than 200 pyrimidines have been represented as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes . This can facilitate the development of more potent and effective antimicrobial agents .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical pathways, influencing downstream effects such as cell proliferation, apoptosis, and signal transduction .

Result of Action

Pyrimidine derivatives have been associated with various cellular effects, including inhibition of cell proliferation and induction of apoptosis .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of pyrimidine derivatives .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can bind to specific receptors on the cell surface, influencing cellular responses .

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects . For example, high doses of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine have been associated with liver and kidney damage in animal studies .

Metabolic Pathways

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites can have their own biological activities, contributing to the overall effects of the compound. Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDWMPUBMFQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)

![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)